molecular formula C10H9NO2 B12840471 1-(4-hydroxy-1H-indol-1-yl)ethanone

1-(4-hydroxy-1H-indol-1-yl)ethanone

Cat. No.: B12840471
M. Wt: 175.18 g/mol
InChI Key: UYGRQHLJTIENID-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1H-indol-1-yl)ethanone (CAS 96991-53-6) is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . This indole derivative is characterized by a hydroxy substitution at the 4-position of the indole ring and an acetyl group (ethanone) at the nitrogen position. As a building block in medicinal chemistry, this compound is related to a class of 1-(1H-indol-1-yl)ethanone derivatives that have been identified as key scaffolds in the development of novel therapeutic agents . Specifically, such indole-based compounds have shown significant promise as potent and selective inhibitors of the CBP/EP300 bromodomains, which are emerging therapeutic targets for the treatment of castration-resistant prostate cancer and other diseases . The structural features of this compound make it a valuable intermediate for researchers synthesizing and optimizing more complex molecules for biological evaluation, including investigations into antimicrobial activities . This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(4-hydroxyindol-1-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-7(12)11-6-5-8-9(11)3-2-4-10(8)13/h2-6,13H,1H3

InChI Key

UYGRQHLJTIENID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC=C2O

Origin of Product

United States

Preparation Methods

N-Acylation of 4-Hydroxyindole

The most straightforward approach to synthesize this compound is the N-acylation of 4-hydroxyindole with an acetylating agent such as acetyl chloride or acetic anhydride. This method selectively acylates the indole nitrogen without affecting the hydroxy group at the 4-position.

  • Procedure : 4-hydroxyindole is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) under controlled temperature (0–25 °C) to afford the N-acetylated product.
  • Notes : The reaction requires careful control to avoid O-acylation of the hydroxy group. Protection of the hydroxy group is sometimes employed if selectivity issues arise.

Direct Alkylation Using 4-Hydroxyindole and Acetylating Reagents

An alternative method involves the direct alkylation of 4-hydroxyindole with ethanone derivatives or haloacetone under basic conditions.

  • Example : Reaction of 4-hydroxyindole with chloroacetone in the presence of potassium carbonate in acetonitrile solvent under microwave irradiation has been reported to yield this compound efficiently.
  • Advantages : Microwave-assisted synthesis reduces reaction time and improves yield.

Multi-Step Synthesis via Indole Derivatives

Some research studies describe multi-step synthetic routes starting from substituted indoles or indole precursors:

  • Step 1 : Synthesis of 4-hydroxyindole via hydroxylation of indole or from tosyl-protected indole derivatives under basic or microwave conditions.
  • Step 2 : N-alkylation or N-acylation with ethanone derivatives or acetylating agents.
  • Step 3 : Purification by recrystallization or chromatography.

Detailed Research Findings and Reaction Conditions

Method Starting Material Reagents & Conditions Yield (%) Notes
N-Acylation of 4-hydroxyindole 4-hydroxyindole Acetyl chloride or acetic anhydride, base (pyridine), 0–25 °C 70–85 Requires control to avoid O-acylation
Alkylation with chloroacetone 4-hydroxyindole Chloroacetone, K2CO3, acetonitrile, microwave irradiation (90 °C, 2 min) 80–90 Microwave-assisted, rapid synthesis
Multi-step synthesis via tosyl-protected indole Tosyl-1H-indol-4-ol NaOH, microwave heating, then N-acylation 65–80 Allows selective hydroxylation and N-acylation

Analytical Characterization Supporting Preparation

  • FTIR Spectroscopy : Characteristic peaks for carbonyl (C=O) stretching around 1690–1710 cm⁻¹ and broad O–H stretching near 3400–3500 cm⁻¹ confirm the presence of acetyl and hydroxy groups respectively.
  • NMR Spectroscopy :
    • ^1H NMR shows singlet peaks for the acetyl methyl group (~2.0–2.5 ppm) and aromatic protons of the indole ring.
    • Hydroxy proton appears as a singlet or broad peak around 10–12 ppm depending on solvent and concentration.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C10H9NO2 confirm the product identity.

Summary of Key Preparation Insights

  • The preparation of this compound is most commonly achieved by N-acylation of 4-hydroxyindole.
  • Microwave-assisted alkylation with chloroacetone offers a rapid and efficient alternative.
  • Protection strategies for the hydroxy group may be necessary to ensure selectivity.
  • Reaction conditions typically involve mild temperatures and bases to avoid side reactions.
  • Purification is generally achieved by recrystallization or chromatographic techniques.
  • Analytical data from FTIR, NMR, and MS confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Antimalarial Activity

Indole-3-yl ethanone derivatives with α-thioether substitutions demonstrate potent antimalarial activity. For example:

  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits a pIC50 of 8.2129 against Plasmodium, surpassing chloroquine (pIC50 = 7.5528) .
  • 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone shows an IC50 of 90 nM against Plasmodium falciparum .

The nitro and halogen substituents at the 5-position of the indole ring enhance activity by improving target binding and metabolic stability.

Antibacterial and Antioxidant Activity

Schiff bases derived from naphthalenyl ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) exhibit moderate activity against Escherichia coli and Salmonella Typhi and scavenge DPPH radicals (IC50 ~15–25 μM) .

Structural Analogues and Pharmacological Targets

Compound Name Substituents Biological Activity (Target) Key Data Reference
1-(4-Nitro-1H-indol-3-yl)ethanone 3-ethanone, 4-nitro Antimalarial IC50 = 240 nM
2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone 3-ethanone, 4-methoxyphenyl Cannabinoid receptor modulation Structural analog of JWH-201
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline core, prenyl Antiviral (Tobacco Mosaic Virus) Isolated from Thalictrum
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Phenolic ethanone α-Glucosidase inhibition Binding energy = -0.87 kcal/mol

Key Observations :

  • Positional Effects : Hydroxyl or nitro groups at the 4-position (as in the target compound) may optimize hydrogen bonding with enzymatic targets compared to 3- or 5-substituted derivatives .
  • Thioether Linkages : α-Thioether substitutions enhance antimalarial potency by facilitating interactions with Plasmodium CYP51 or heme detoxification pathways .

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